3-Chloro-1-(4-fluorophenyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C9H6ClFN2 |
|---|---|
Molecular Weight |
196.61 g/mol |
IUPAC Name |
3-chloro-1-(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C9H6ClFN2/c10-9-5-6-13(12-9)8-3-1-7(11)2-4-8/h1-6H |
InChI Key |
JYXPRCHLYJJGER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
The most common and classical approach to synthesize substituted pyrazoles is the cyclocondensation reaction between hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. This method is versatile and allows for regioselective incorporation of substituents at the 3 and 5 positions of the pyrazole ring.
Typical Procedure : A substituted phenylhydrazine (such as 4-fluorophenylhydrazine) is reacted with a 1,3-diketone or α,β-unsaturated ketone bearing a leaving group or halogen at the position destined to become the 3-position substituent (e.g., a 3-chloro substituent). The reaction is usually performed in ethanol or other suitable solvents under reflux or mild heating.
Example : The condensation of 4-fluorophenylhydrazine with ethyl 2-chloroacetoacetate or a related chloro-substituted β-diketone can yield 3-chloro-1-(4-fluorophenyl)-1H-pyrazole after cyclization and dehydration steps.
Reaction Conditions : Often performed under nitrogen atmosphere in sealed tubes or flasks to prevent oxidation, with stirring at temperatures ranging from room temperature to 90 °C for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
Workup and Purification : Upon completion, the reaction mixture is cooled, extracted with ethyl acetate and water, dried over anhydrous sodium sulfate, and the crude product purified by silica gel column chromatography using ethyl acetate/hexane mixtures as eluents.
Preparation via Chalcone or α,β-Unsaturated Ketones Followed by Cyclization
Another approach involves the use of α,β-unsaturated ketones (chalcones) that undergo cyclocondensation with hydrazine derivatives to form pyrazolines, which are then oxidized to pyrazoles.
Method : Chalcones bearing appropriate substituents can be reacted with 4-fluorophenylhydrazine in ethanol or acetic acid under reflux conditions. The intermediate pyrazolines formed undergo in situ or post-reaction oxidation (e.g., by iodine or air oxidation) to yield the pyrazole ring.
Advantages : This method allows for the introduction of substituents at multiple positions and can be adapted to incorporate the 3-chloro substituent by using a suitable chloro-substituted chalcone or by chlorination post-pyrazole formation.
Catalysts and Conditions : Copper triflate and ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate have been reported as catalysts to improve yields and selectivity.
Halogenation of Preformed Pyrazoles
In some cases, the 3-chloro substituent can be introduced by direct halogenation of the pyrazole ring after formation.
Method : Starting from 1-(4-fluorophenyl)-1H-pyrazole, selective chlorination at the 3-position can be achieved using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions.
Considerations : This method requires careful control of reaction conditions to avoid over-chlorination or chlorination at undesired positions.
Multicomponent and Dipolar Cycloaddition Approaches
Multicomponent Reactions (MCRs) : These involve the in situ generation of reactive intermediates such as hydrazones or diazo compounds that cyclize with alkynes or α,β-unsaturated ketones to form substituted pyrazoles. Although less common for specifically 3-chloro substituted pyrazoles, these methods offer rapid access to diverse pyrazole derivatives.
1,3-Dipolar Cycloadditions : The reaction of diazo compounds or nitrilimines with alkynes can yield pyrazoles. The substituents on the alkyne and the dipole determine the substitution pattern on the pyrazole ring.
Specific Research Findings and Data on this compound Preparation
While direct literature on the exact compound’s synthesis is limited, the following experimental data and analogous examples provide insights:
Summary Table of Preparation Methods for this compound
| Method | Starting Materials | Reaction Type | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation of hydrazine with 1,3-dicarbonyl | 4-Fluorophenylhydrazine + chloro-substituted β-diketone or ester | Cyclocondensation | Ethanol, sodium acetate, N2 atmosphere, 1-4 h, 25-90 °C | High yield, regioselective | Requires chloro-substituted precursor |
| Chalcone route with hydrazine | Chloro-substituted chalcone + 4-fluorophenylhydrazine | Cyclocondensation + oxidation | Reflux in ethanol/acetic acid, catalysts | Versatile, can introduce multiple substituents | Requires oxidation step, possible regioisomer formation |
| Post-pyrazole halogenation | 1-(4-Fluorophenyl)-1H-pyrazole + chlorinating agent | Electrophilic halogenation | Room temp, controlled conditions | Useful if pyrazole is available | Risk of over-chlorination, regioselectivity issues |
| Multicomponent or dipolar cycloaddition | Various hydrazines, alkynes, diazo compounds | Cycloaddition | Mild to moderate heating, catalysts | Rapid synthesis, structural diversity | Less common for chloro substitution, complex mixtures |
Notes on Characterization and Purification
Characterization : Products are typically characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS). For example, ^1H NMR spectra of substituted pyrazoles show characteristic aromatic signals and pyrazole ring protons.
Purification : Silica gel column chromatography using ethyl acetate/hexane solvent systems is standard to isolate pure this compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Amine derivatives
Substitution: Various substituted pyrazoles depending on the nucleophile used
Scientific Research Applications
3-Chloro-1-(4-fluorophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparison Points
Halogen Exchange (Cl vs. F): Chlorine’s larger atomic size and lower electronegativity compared to fluorine may lead to distinct intermolecular interactions (e.g., C–Cl⋯π vs. C–F⋯H), influencing crystal packing and solubility .
Crystallographic and Conformational Differences The dihedral angle between the pyrazole and fluorophenyl rings in the target compound is expected to differ from 3-(4-Fluorophenyl)-1H-pyrazole, where angles range from 10.7° to 19.8° depending on tautomerism . In 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, the pyrazolone ring’s carbonyl group reduces ring planarity, leading to weaker π-π stacking compared to non-ketone derivatives .
Biological and Industrial Relevance Pharmaceutical Potential: The target compound’s chlorine atom may improve binding affinity in enzyme inhibition compared to fluorine, as seen in cyclopenta-pyrazole derivatives used in oncology . Synthetic Utility: Unlike bulkier derivatives (e.g., 4-chloro-1-(3-fluorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole), the simpler structure of this compound facilitates scalability in industrial synthesis .
Thermodynamic Stability
- The presence of Cl may increase thermal stability compared to trifluoromethyl-substituted pyrazoles (e.g., 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole), where CF3 groups introduce steric strain .
Q & A
Q. What are the common synthetic routes for 3-Chloro-1-(4-fluorophenyl)-1H-pyrazole?
The synthesis typically involves multi-step reactions starting with substituted pyridine or hydrazine derivatives. For example:
- Step 1 : Condensation of fluorinated aryl hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole core .
- Step 2 : Chlorination using reagents like POCl₃ or SOCl₂ at controlled temperatures (e.g., 80–110°C) to introduce the chloro substituent .
- Step 3 : Purification via column chromatography or recrystallization, monitored by LC-MS for yield optimization (e.g., 29–88% yields reported in similar pyrazole syntheses) .
Q. How is the tautomeric behavior of this compound characterized?
Tautomerism arises from proton exchange between pyrazole nitrogen atoms (N1 and N2). Key methods include:
- X-ray crystallography : Asymmetric units may contain multiple tautomers (e.g., 3- and 5-(4-fluorophenyl) isomers), with dihedral angles between pyrazole and phenyl rings ranging 10.7–19.8° .
- Hydrogen bonding analysis : Intermolecular N–H⋯N and C–H⋯F interactions stabilize tautomers in crystal lattices, detectable via R₄⁴(12) ring motifs .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact with skin or eyes .
- Spill management : Neutralize with activated charcoal or vermiculite, followed by disposal as hazardous waste .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in derivatization reactions?
-
Deprotonation analysis : Calculate pKa values to identify acidic H atoms (e.g., C5 position in pyrazole is more acidic than aryl protons) .
-
Metallation pathways : Simulate reaction trajectories for regioselective iodination or coupling (e.g., 5,2'-diiodinated derivatives form preferentially due to thermodynamic stability) .
-
Example workflow :
Parameter Value (DFT/B3LYP/6-31G*) C5–H bond dissociation 78.3 kcal/mol Mulliken charge (N1) -0.45 e
Q. What strategies resolve contradictions in biological activity data across studies?
- Bioassay standardization : Use consistent cell lines (e.g., PC3 for prostate cancer) and control compounds (e.g., abiraterone) to normalize IC₅₀ comparisons .
- Structural analogs : Compare with derivatives like 3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide to isolate substituent effects .
- Meta-analysis : Pool data from ≥3 independent studies and apply statistical tools (e.g., ANOVA) to identify outliers .
Q. How do crystallographic software tools (e.g., SHELX) improve structural refinement accuracy?
- Data processing : SHELXL refines high-resolution (<1.0 Å) data using least-squares minimization, adjusting for twinning or disorder .
- Validation : Check R-factor convergence (target: <5%) and Fo/Fc maps for missing electron density .
- Case study : SHELXPRO resolved hydrogen atom positions in this compound derivatives with 0.93 Å C–H bond precision .
Methodological Considerations
7. Designing experiments to assess environmental toxicity:
- Aquatic testing : Follow OECD 203 guidelines using Daphnia magna (LC₅₀: 48h exposure) and GC-MS to quantify bioaccumulation .
- Degradation studies : Perform photolysis under UV light (λ = 254 nm) and monitor by HPLC for half-life determination .
8. Validating synthetic purity for pharmacological assays:
- HPLC conditions : C18 column, 70:30 acetonitrile/water, 1.0 mL/min flow rate, retention time ~8.2 min .
- NMR benchmarks : Compare δ 7.45–7.89 ppm (aryl protons) and δ 6.82 ppm (pyrazole H) with literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
